molecular formula C7H15ClN2O B1469490 3-Amino-1-methyl-2-azepanone hydrochloride CAS No. 2197418-37-2

3-Amino-1-methyl-2-azepanone hydrochloride

Cat. No.: B1469490
CAS No.: 2197418-37-2
M. Wt: 178.66 g/mol
InChI Key: QTOUMYQSDCCTNG-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-2-azepanone hydrochloride: is a chemical compound with the molecular formula C7H15ClN2O It is a derivative of azepanone, a seven-membered lactam ring, and is characterized by the presence of an amino group and a methyl group attached to the azepanone ring

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: 3-Amino-1-methyl-2-azepanone hydrochloride can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Protein Modification: The compound can be used to modify proteins through covalent attachment, aiding in the study of protein function and interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a subject of interest in the development of new antibiotics.

Industry:

    Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the synthesis of polymers with specific properties.

    Material Science: It may find applications in the development of advanced materials with unique mechanical or chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-2-azepanone hydrochloride typically involves the following steps:

    Formation of the Azepanone Ring: The azepanone ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a lactone or a cyclic ester can lead to the formation of the azepanone ring.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions. For instance, the reaction of the azepanone ring with an amine under basic conditions can result in the formation of the desired amino-substituted azepanone.

    Methylation: The introduction of the methyl group can be achieved through alkylation reactions. Methyl iodide or methyl bromide can be used as alkylating agents in the presence of a base to introduce the methyl group at the desired position on the azepanone ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-1-methyl-2-azepanone hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted azepanone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-2-azepanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It may interact with receptors on the cell surface, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

    3-Amino-2-azepanone: Lacks the methyl group, resulting in different chemical and biological properties.

    1-Methyl-2-azepanone:

    3-Amino-1-ethyl-2-azepanone: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior and biological activity.

Uniqueness: 3-Amino-1-methyl-2-azepanone hydrochloride is unique due to the presence of both the amino and methyl groups on the azepanone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-amino-1-methylazepan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUMYQSDCCTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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